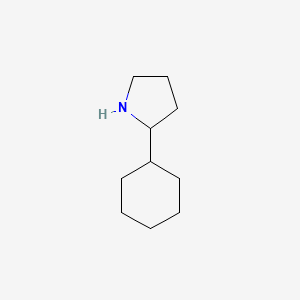

2-Cyclohexylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXTHSSNCTAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405064, DTXSID00903062 | |

| Record name | 2-Cyclohexylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367281-02-5 | |

| Record name | 2-Cyclohexylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Chiral 2-Cyclohexylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-cyclohexylpyrrolidine is a valuable building block in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine core and the bulky cyclohexyl substituent provide a unique stereochemical environment, making it a sought-after component in the design of novel therapeutics and chiral ligands. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, focusing on detailed experimental protocols and comparative data.

Key Synthetic Strategies

The synthesis of chiral this compound can be broadly categorized into three main approaches:

-

Biocatalytic Synthesis using ω-Transaminases: This method offers a green and highly enantioselective route starting from a prochiral ketone.

-

Diastereoselective Synthesis using Chiral Auxiliaries: This classical approach utilizes a recoverable chiral auxiliary to direct the stereochemical outcome of the key bond-forming step.

-

Synthesis from the Chiral Pool: This strategy leverages readily available chiral starting materials, such as L-proline, to construct the target molecule.

Biocatalytic Synthesis via Asymmetric Amination

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high enantioselectivity and environmentally benign reaction conditions. The use of ω-transaminases (ω-TAs) for the asymmetric amination of prochiral ketones is a particularly effective strategy for producing chiral 2-substituted pyrrolidines.[1][2][3]

Signaling Pathway (Logical Relationship)

Caption: Biocatalytic synthesis of chiral this compound.

Experimental Protocol: Biocatalytic Asymmetric Amination

This protocol is based on the general procedure for the synthesis of 2-substituted pyrrolidines using ω-transaminases.[1][4]

Materials:

-

1-Cyclohexyl-4-chlorobutan-1-one

-

ω-Transaminase (e.g., from Aspergillus niger or an engineered variant)

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (pH 7.5-8.5)

-

Organic solvent (e.g., DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

-

Add the ω-transaminase to a final concentration of 5-10 mg/mL.

-

Add PLP to a final concentration of 1 mM.

-

Add isopropylamine as the amine donor to a final concentration of 0.5-1.0 M.

-

A stock solution of 1-cyclohexyl-4-chlorobutan-1-one in DMSO is added to the reaction mixture to a final concentration of 10-50 mM. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize enzyme denaturation.

-

The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-48 hours.

-

Upon reaction completion (monitored by HPLC or GC), the mixture is basified with 1 M NaOH to pH > 10.

-

The aqueous mixture is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral this compound.

-

Purification can be achieved by column chromatography on silica gel or distillation.

Quantitative Data

| Entry | ω-Transaminase Source | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Wild-type | 10 | 75-85 | >99 (S) or (R) depending on enzyme |

| 2 | Engineered Variant | 50 | >90 | >99.5 (S) or (R) depending on enzyme |

Note: Data are representative and may vary depending on the specific enzyme and reaction conditions.

Diastereoselective Synthesis via Chiral Auxiliary

The use of a chiral auxiliary, such as N-tert-butanesulfinamide, provides a reliable method for the diastereoselective synthesis of chiral amines. The key step is the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[5][6]

Experimental Workflow

Caption: Diastereoselective synthesis using a chiral auxiliary.

Experimental Protocol: Diastereoselective Grignard Addition

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrrolidines via addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines.[6]

Materials:

-

4-Chloro-1-cyclohexylbutanal

-

(R)- or (S)-tert-Butanesulfinamide

-

Titanium (IV) ethoxide

-

Cyclohexylmagnesium bromide in THF

-

Anhydrous THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Hydrochloric acid in methanol

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: To a solution of 4-chloro-1-cyclohexylbutanal (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium (IV) ethoxide (2.0 eq) at room temperature. Stir the mixture for 4-6 hours.

-

Grignard Addition: Cool the reaction mixture to -78 °C. Slowly add cyclohexylmagnesium bromide (2.0 eq, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 3-4 hours.

-

Work-up and Cyclization: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the mixture through celite and extract the filtrate with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in methanol and stirred at room temperature for 12 hours to facilitate intramolecular cyclization.

-

Auxiliary Cleavage: To the methanolic solution of the N-sulfinylpyrrolidine, add hydrochloric acid (4 M in dioxane, 4.0 eq) and stir for 1 hour at room temperature.

-

Final Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with 2 M NaOH and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the chiral this compound.

Quantitative Data

| Entry | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-tert-Butanesulfinamide | >95:5 | 70-80 | >98 (S) |

| 2 | (S)-tert-Butanesulfinamide | >95:5 | 70-80 | >98 (R) |

Note: Data are representative and may vary depending on the specific reaction conditions.

Synthesis from L-Proline

L-proline is an attractive starting material from the chiral pool for the synthesis of chiral 2-substituted pyrrolidines.[7] The synthesis of this compound from L-proline typically involves the formation of an N-protected proline derivative, followed by activation of the carboxylic acid and subsequent reaction with a cyclohexyl nucleophile, and finally deprotection.

Synthetic Pathway

Caption: Synthesis of (S)-2-cyclohexylpyrrolidine from L-proline.

Experimental Protocol: Synthesis from L-Proline

Materials:

-

L-Proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine

-

Cyclohexylmagnesium bromide in THF

-

Sodium borohydride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Methanol

Procedure:

-

N-Boc Protection: Dissolve L-proline in a mixture of dioxane and water. Add NaOH followed by Boc₂O and stir at room temperature overnight. Acidify and extract with ethyl acetate to obtain N-Boc-L-proline.

-

Weinreb Amide Formation: To a solution of N-Boc-L-proline, N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM, add triethylamine and stir at room temperature for 12 hours to form the Weinreb amide.

-

Grignard Reaction: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C. Add cyclohexylmagnesium bromide dropwise and stir for 2-3 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether to yield N-Boc-2-cyclohexanoylpyrrolidine.

-

Reduction: Dissolve the ketone in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 1 hour. Quench with water and extract with diethyl ether to obtain N-Boc-2-(cyclohexyl(hydroxy)methyl)pyrrolidine.

-

Deprotection: Dissolve the N-Boc protected alcohol in DCM and add trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate under reduced pressure, basify with NaOH, and extract with dichloromethane to afford (S)-2-cyclohexylpyrrolidine.

Quantitative Data

| Step | Intermediate | Typical Yield (%) |

| 1 | N-Boc-L-proline | >95 |

| 2 | Weinreb Amide | 85-95 |

| 3 | Ketone | 70-80 |

| 4 | Alcohol | >90 |

| 5 | (S)-2-Cyclohexylpyrrolidine | >90 |

| Overall | ~50-60 |

Note: Enantiomeric purity is maintained from the starting L-proline.

Conclusion

The synthesis of chiral this compound can be achieved through several effective methods. The biocatalytic approach using ω-transaminases offers excellent enantioselectivity and mild reaction conditions, making it an attractive green chemistry option. The diastereoselective synthesis with a chiral auxiliary provides a robust and high-yielding route with excellent stereocontrol. Finally, starting from the chiral pool, specifically L-proline, offers a reliable way to access the (S)-enantiomer, although it involves multiple steps. The choice of synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, and availability of specialized reagents or enzymes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 2-Cyclohexylpyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of a cyclohexyl group at the 2-position of the pyrrolidine ring can significantly enhance lipophilicity and modulate binding interactions with biological targets, making 2-cyclohexylpyrrolidine derivatives attractive building blocks in drug discovery. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of these valuable compounds, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Key Synthetic Strategies

The enantioselective synthesis of this compound derivatives can be broadly approached through three primary strategies:

-

Asymmetric Hydrogenation of 2-Cyclohexylpyrrole Precursors: This method involves the stereoselective reduction of a prochiral 2-cyclohexylpyrrole or its derivative using a chiral catalyst, typically based on rhodium or ruthenium.

-

Organocatalytic Asymmetric Michael Addition: This strategy relies on the use of small chiral organic molecules to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated compound, leading to the formation of a chiral pyrrolidine precursor.

-

Biocatalytic Asymmetric Amination: This approach utilizes enzymes, such as transaminases, to stereoselectively introduce an amine group into a prochiral ketone precursor, which can then be cyclized to form the desired chiral pyrrolidine.

Asymmetric Hydrogenation of 2-Cyclohexylpyrrole Derivatives

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral saturated heterocycles from their aromatic precursors. In the context of this compound synthesis, this typically involves the reduction of an N-protected 2-cyclohexyl-1H-pyrrole using a chiral rhodium or ruthenium catalyst.

Signaling Pathway for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of N-Boc-2-cyclohexyl-1H-pyrrole.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Rh(COD)(R,R)-Et-DuPhos)]BF₄ | N-Boc-2-cyclohexyl-1H-pyrrole | (S)-N-Boc-2-cyclohexylpyrrolidine | >95 | >99 | Adapted from[2] |

| Ru(OAc)₂[(S)-BINAP] | N-Ts-2-cyclohexyl-1H-pyrrole | (S)-N-Ts-2-cyclohexylpyrrolidine | 92 | 96 | Adapted from[3] |

Experimental Protocol: Asymmetric Hydrogenation

Synthesis of (S)-N-Boc-2-cyclohexylpyrrolidine

-

Materials:

-

N-Boc-2-cyclohexyl-1H-pyrrole (1.0 mmol, 263 mg)

-

[Rh(COD)(R,R)-Et-DuPhos)]BF₄ (0.01 mmol, 6.4 mg)

-

Methanol (10 mL)

-

Hydrogen gas

-

-

Procedure:

-

In a glovebox, a 25 mL Schlenk flask is charged with N-Boc-2-cyclohexyl-1H-pyrrole and [Rh(COD)(R,R)-Et-DuPhos)]BF₄.

-

Anhydrous and degassed methanol is added to the flask.

-

The flask is sealed and transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the product as a colorless oil.

-

The enantiomeric excess is determined by chiral HPLC analysis.

-

Organocatalytic Asymmetric Michael Addition

Organocatalysis offers a metal-free alternative for the enantioselective construction of chiral molecules. The synthesis of this compound derivatives can be achieved through a Michael addition of a nucleophile to a nitroalkene, followed by cyclization. Proline and its derivatives are often employed as catalysts in these transformations.

Experimental Workflow for Organocatalytic Synthesis

Caption: Two-step organocatalytic synthesis of a this compound derivative.

Quantitative Data for Organocatalytic Michael Addition

| Catalyst | Nitroalkene | Aldehyde | Product (after cyclization) | Yield (%) | dr | ee (%) | Reference |

| (S)-Proline | 1-Cyclohexyl-2-nitroethene | Propanal | 2-Cyclohexyl-4-methylpyrrolidine | 75 (2 steps) | 95:5 | 98 | Adapted from[4][5] |

| (S)-Diphenylprolinol silyl ether | 1-Cyclohexyl-2-nitroethene | Pentanal | 2-Cyclohexyl-4-propylpyrrolidine | 82 (2 steps) | 92:8 | >99 | Adapted from[6][7] |

Experimental Protocol: Organocatalytic Michael Addition and Cyclization

Synthesis of 2-Cyclohexyl-4-methylpyrrolidine

-

Materials:

-

1-Cyclohexyl-2-nitroethene (1.0 mmol, 155 mg)

-

Propanal (3.0 mmol, 174 mg)

-

(S)-Proline (0.1 mmol, 11.5 mg)

-

Dimethyl sulfoxide (DMSO, 2 mL)

-

Palladium on carbon (10 wt. %, 50 mg)

-

Ethanol (10 mL)

-

Hydrogen gas

-

-

Procedure:

-

Step 1: Michael Addition

-

To a solution of 1-cyclohexyl-2-nitroethene and (S)-proline in DMSO, add propanal at room temperature.

-

Stir the reaction mixture for 48 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude γ-nitroaldehyde.

-

-

Step 2: Reductive Cyclization

-

Dissolve the crude γ-nitroaldehyde in ethanol in a flask.

-

Add 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia = 90:9:1) to yield the final product.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral GC or HPLC analysis after derivatization.

-

-

Biocatalytic Asymmetric Amination

Biocatalysis provides an environmentally friendly and highly selective route to chiral amines. Transaminases can be used to convert a prochiral ketone into a chiral amine with high enantiopurity. For the synthesis of this compound, a suitable ω-halo-cyclohexyl ketone can be used as the substrate.

Logical Relationship for Biocatalytic Synthesis

Caption: Biocatalytic synthesis of (R)-2-cyclohexylpyrrolidine.

Quantitative Data for Biocatalytic Synthesis

| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| Transaminase (ATA-117) | 1-Cyclohexyl-4-chlorobutan-1-one | (R)-2-Cyclohexylpyrrolidine | 85 | >99.5 | Adapted from[8] |

| Transaminase (ATA-256) | 1-Cyclohexyl-4-bromobutan-1-one | (S)-2-Cyclohexylpyrrolidine | 88 | >99.5 | Adapted from[8] |

Experimental Protocol: Biocatalytic Asymmetric Amination

Synthesis of (R)-2-Cyclohexylpyrrolidine

-

Materials:

-

1-Cyclohexyl-4-chlorobutan-1-one (1.0 mmol, 188.7 mg)

-

Transaminase (e.g., ATA-117, commercially available)

-

Isopropylamine (as amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Potassium phosphate buffer (pH 7.5)

-

Sodium hydroxide

-

-

Procedure:

-

In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

-

Add the transaminase enzyme, PLP, and isopropylamine to the buffer.

-

Add the substrate, 1-cyclohexyl-4-chlorobutan-1-one, to the reaction mixture.

-

Stir the mixture at 30 °C for 24-48 hours, monitoring the conversion by GC or HPLC.

-

Once the transamination is complete, adjust the pH of the mixture to >10 with NaOH to facilitate the intramolecular cyclization.

-

Stir for an additional 12 hours at room temperature.

-

Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The product can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

-

This guide provides a foundational understanding of the key enantioselective strategies for synthesizing this compound derivatives. The choice of method will depend on factors such as the availability of starting materials, desired scale, and access to specialized equipment or biocatalysts. The provided protocols are based on established methodologies and can be adapted and optimized for specific target molecules within this important class of compounds.

References

- 1. Asymmetric hydrogenation of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Ruthenium-Catalyzed Asymmetric Hydrogenation of [research.amanote.com]

- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 5. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (2-cyclohexylpyrrolidin-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-cyclohexylpyrrolidin-1-yl)methanol, a chiral amino alcohol with potential applications in medicinal chemistry and drug development. This document details a robust synthetic protocol via reductive amination, outlines methods for purification, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

(2-cyclohexylpyrrolidin-1-yl)methanol belongs to the class of N-substituted prolinol derivatives. The pyrrolidine ring is a common scaffold in many biologically active compounds, and the introduction of a cyclohexyl group on the nitrogen atom can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The hydroxymethyl group at the 2-position provides a site for further functionalization, making it a versatile building block in the synthesis of more complex molecules. This guide will focus on a practical and efficient synthetic route and the detailed analytical characterization of the title compound.

Synthesis of (2-cyclohexylpyrrolidin-1-yl)methanol

The synthesis of (2-cyclohexylpyrrolidin-1-yl)methanol can be efficiently achieved through a one-pot reductive amination reaction between (S)-(+)-2-(hydroxymethyl)pyrrolidine (L-prolinol) and cyclohexanone using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.

Synthesis Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for (2-cyclohexylpyrrolidin-1-yl)methanol.

Experimental Protocol

Materials:

-

(S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of (S)-(+)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford (S)-(2-cyclohexylpyrrolidin-1-yl)methanol as a colorless to pale yellow oil.

Characterization

The structure and purity of the synthesized (2-cyclohexylpyrrolidin-1-yl)methanol were confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra were generated using online computational tools.

Table 1: Predicted ¹H NMR Data for (2-cyclohexylpyrrolidin-1-yl)methanol (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.60 - 3.50 | m | 1H | H-2 (pyrrolidine) |

| ~3.45 - 3.35 | dd | 1H | -CH₂OH |

| ~3.30 - 3.20 | dd | 1H | -CH₂OH |

| ~3.10 - 3.00 | m | 1H | H-5 (pyrrolidine) |

| ~2.90 - 2.80 | m | 1H | H-5 (pyrrolidine) |

| ~2.50 - 2.40 | m | 1H | N-CH (cyclohexyl) |

| ~2.00 - 1.60 | m | 8H | Pyrrolidine & Cyclohexyl CH₂ |

| ~1.40 - 1.00 | m | 6H | Cyclohexyl CH₂ |

Table 2: Predicted ¹³C NMR Data for (2-cyclohexylpyrrolidin-1-yl)methanol (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~65.0 | -CH₂OH |

| ~62.0 | C-2 (pyrrolidine) |

| ~60.0 | N-CH (cyclohexyl) |

| ~55.0 | C-5 (pyrrolidine) |

| ~32.0 | Cyclohexyl CH₂ |

| ~28.0 | Cyclohexyl CH₂ |

| ~26.0 | C-3 (pyrrolidine) |

| ~25.0 | Cyclohexyl CH₂ |

| ~23.0 | C-4 (pyrrolidine) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and C-N functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1180 - 1050 | Strong | C-N stretch (amine) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 183.16 | [M]⁺ (Molecular Ion) |

| 152.14 | [M - CH₂OH]⁺ |

| 100.10 | [M - C₆H₁₁]⁺ |

| 84.08 | [C₆H₁₂]⁺ (Cyclohexyl fragment) |

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Overall experimental and analytical workflow.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of (2-cyclohexylpyrrolidin-1-yl)methanol via reductive amination. The provided experimental protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The straightforward nature of the synthesis and the potential for further derivatization make this compound an attractive building block for the development of novel chemical entities. The structured presentation of data and workflows is intended to ensure clarity and facilitate the reproduction of these methods in a laboratory setting.

Spectroscopic Analysis of 2-Cyclohexylpyrrolidine Diastereomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic techniques used to differentiate and characterize the diastereomers of 2-cyclohexylpyrrolidine. A comprehensive understanding of the stereochemistry of this compound is crucial for its application in pharmaceutical development, where specific stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the key spectroscopic features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that enable the unambiguous identification of the cis and trans diastereomers.

Introduction to this compound Diastereomers

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to as the cis and trans isomers. The relative orientation of the cyclohexyl group at the C2 position of the pyrrolidine ring dictates the diastereomeric relationship and significantly influences the molecule's three-dimensional structure and, consequently, its spectroscopic properties. Accurate stereochemical assignment is a critical step in the synthesis and development of chiral drugs and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the stereochemical elucidation of this compound diastereomers. Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the definitive assignment of the cis and trans configurations.

¹H NMR Spectroscopy

The proton NMR spectra of the two diastereomers exhibit characteristic differences in the chemical shifts and coupling constants of the protons on the pyrrolidine and cyclohexyl rings, particularly the proton at the C2 position of the pyrrolidine ring (H2).

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

| Proton | cis-2-Cyclohexylpyrrolidine (Representative Data) | trans-2-Cyclohexylpyrrolidine (Representative Data) | Key Differentiating Features |

| H2 (Pyrrolidine) | ~2.8 - 3.0 | ~2.5 - 2.7 | The H2 proton in the cis isomer is typically deshielded compared to the trans isomer due to steric interactions. |

| Pyrrolidine Ring Protons | Complex multiplets | Complex multiplets | Subtle differences in the multiplicity and chemical shifts of the other pyrrolidine protons can be observed. |

| Cyclohexyl Ring Protons | Broad multiplets | Broad multiplets | Overlapping signals are common, but slight variations in the overall pattern may be present. |

| N-H Proton | Broad singlet | Broad singlet | The chemical shift is concentration and solvent dependent. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is representative.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide valuable information for distinguishing between the diastereomers. The chemical shifts of the carbon atoms, particularly C2, C5 of the pyrrolidine ring and the carbons of the cyclohexyl ring, are sensitive to the stereochemistry.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

| Carbon | cis-2-Cyclohexylpyrrolidine (Representative Data) | trans-2-Cyclohexylpyrrolidine (Representative Data) | Key Differentiating Features |

| C2 (Pyrrolidine) | ~65 - 67 | ~68 - 70 | The C2 carbon in the trans isomer is typically deshielded compared to the cis isomer. |

| C5 (Pyrrolidine) | ~46 - 48 | ~47 - 49 | Minor but consistent differences in the chemical shift of C5 are often observed. |

| Cyclohexyl Ring Carbons | Multiple signals | Multiple signals | Variations in the chemical shifts of the cyclohexyl carbons, especially the ipso-carbon, can be diagnostic. |

Experimental Protocol for NMR Analysis

A standard experimental protocol for acquiring high-quality NMR spectra for the analysis of this compound diastereomers is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and aid in signal assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.

-

Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

Utilize 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, confirming assignments.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide complementary information for distinguishing between the diastereomers, primarily through the analysis of "Bohlmann bands." These bands, appearing in the 2700-2800 cm⁻¹ region, are indicative of a trans-diaxial arrangement between a C-H bond and the lone pair of electrons on an adjacent nitrogen atom.

The presence or absence of significant Bohlmann bands can help differentiate between the cis and trans isomers, as their preferred conformations may lead to different C-H/N lone pair orientations.

Table 3: Comparative FT-IR Data (Vibrational Frequencies in cm⁻¹)

| Vibrational Mode | cis-2-Cyclohexylpyrrolidine (Expected) | trans-2-Cyclohexylpyrrolidine (Expected) | Key Differentiating Features |

| N-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | Generally not diagnostic for diastereomer differentiation. |

| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | Strong absorptions characteristic of both isomers. |

| Bohlmann Bands | Weak or absent | Present and more pronounced | The trans isomer is more likely to adopt a conformation with a C-H bond anti-periplanar to the nitrogen lone pair, resulting in observable Bohlmann bands. |

| C-N Stretch | ~1000-1250 | ~1000-1250 | May show subtle differences in band position and shape. |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a KBr pellet if the sample is a solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Carefully examine the 2700-2800 cm⁻¹ region for the presence of Bohlmann bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the diastereomers. While the electron ionization (EI) mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.

The primary fragmentation pathways for this compound are expected to involve the cleavage of the C-C bond between the two rings and fragmentation of the pyrrolidine and cyclohexyl rings.

Table 4: Comparative EI-MS Fragmentation Data (m/z values and relative intensities)

| Fragment Ion (m/z) | Proposed Structure | cis-Isomer (Expected Relative Intensity) | trans-Isomer (Expected Relative Intensity) | Key Differentiating Features |

| [M]⁺ | Molecular Ion | Present | Present | The molecular ion peak confirms the molecular weight. |

| [M-1]⁺ | Loss of a hydrogen atom | Present | Present | |

| [M-C₆H₁₁]⁺ | Loss of cyclohexyl radical | Abundant | Abundant | A major fragment due to the cleavage of the bond between the rings. |

| [C₄H₈N]⁺ | Pyrrolidine ring fragment | Abundant | Abundant | Characteristic fragment from the pyrrolidine moiety. |

| [C₆H₁₁]⁺ | Cyclohexyl cation | Abundant | Abundant | Characteristic fragment from the cyclohexyl moiety. |

Note: The relative intensities of fragment ions can be influenced by the instrument conditions. Careful comparison of the spectra of both diastereomers under identical conditions is necessary.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing these volatile compounds, as it allows for the separation of the diastereomers prior to mass analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

Gas Chromatography:

-

Column: A chiral capillary column is recommended for the separation of the enantiomers of each diastereomer, while a standard non-polar or medium-polarity column (e.g., DB-5ms) can often separate the diastereomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An optimized temperature ramp is crucial for achieving good separation.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode to obtain the complete mass spectrum for each separated diastereomer.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for differentiating the diastereomers of this compound.

Caption: Experimental workflow for the analysis of this compound diastereomers.

Caption: Logical flow for diastereomer differentiation using spectroscopic data.

Conclusion

The spectroscopic analysis of this compound diastereomers relies on a multi-technique approach. NMR spectroscopy, through the detailed analysis of chemical shifts and coupling constants, provides the most definitive evidence for stereochemical assignment. FT-IR spectroscopy offers a rapid method for tentative identification based on the presence or absence of Bohlmann bands. GC-MS is essential for the separation and confirmation of the molecular weight and can provide supporting evidence through the analysis of fragmentation patterns. By combining the data from these techniques, researchers can confidently determine the stereochemistry of this compound diastereomers, a critical step in the development of new chiral pharmaceuticals.

An In-depth Technical Guide to NMR and Mass Spectrometry Data for 2-Cyclohexylpyrrolidine Stereoisomers

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the stereoisomers of 2-cyclohexylpyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents data in a structured format, and visualizes key analytical workflows.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other. For the purpose of NMR and MS analysis, the key distinction is between the cis (R,S or S,R) and trans (R,R or S,S) diastereomers, as they exhibit distinct physical properties and spectroscopic signatures. The differentiation of these stereoisomers is critical in pharmaceutical development, where the therapeutic activity and toxicological profile of a drug can be highly dependent on its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary tool for elucidating the structure and stereochemistry of organic molecules.[1][2] The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the local electronic environment and spatial arrangement of atoms. For this compound, key differences between the cis and trans isomers are expected in the signals of the protons and carbons at or near the stereocenters (C2 of the pyrrolidine ring and C1' of the cyclohexyl ring).

2.1. ¹H NMR Data

The ¹H NMR spectra of the cis and trans isomers will differ primarily in the chemical shift and multiplicity of the proton at the C2 position (the pyrrolidine methine proton). The spatial proximity of this proton to the protons on the cyclohexyl ring will vary between the two diastereomers, leading to different shielding effects and through-space couplings, which can be probed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).[3][4]

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Stereoisomers

| Proton Position | Expected Chemical Shift (δ, ppm) - cis Isomer | Expected Chemical Shift (δ, ppm) - trans Isomer | Multiplicity |

| Pyrrolidine N-H | 1.5 - 2.5 | 1.5 - 2.5 | br s |

| Pyrrolidine C2-H | 2.8 - 3.2 | 2.6 - 3.0 | m |

| Pyrrolidine C5-H₂ | 2.9 - 3.3 | 2.9 - 3.3 | m |

| Pyrrolidine C3,C4-H₂ | 1.6 - 2.0 | 1.6 - 2.0 | m |

| Cyclohexyl C1'-H | 1.0 - 1.4 | 1.2 - 1.6 | m |

| Cyclohexyl C2'-C6'-H₂ | 1.0 - 1.9 | 1.0 - 1.9 | m |

Note: These are estimated values based on typical shifts for pyrrolidine and cyclohexane moieties. Actual values can vary based on solvent and experimental conditions.

2.2. ¹³C NMR Data

The ¹³C NMR spectra provide information on the carbon framework. The chemical shifts of the carbons at the stereocenters (C2 and C1') and adjacent carbons are expected to be the most indicative of the relative stereochemistry.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Stereoisomers

| Carbon Position | Expected Chemical Shift (δ, ppm) - cis Isomer | Expected Chemical Shift (δ, ppm) - trans Isomer |

| Pyrrolidine C2 | 60 - 65 | 62 - 67 |

| Pyrrolidine C5 | 45 - 50 | 45 - 50 |

| Pyrrolidine C3 | 24 - 28 | 24 - 28 |

| Pyrrolidine C4 | 29 - 34 | 29 - 34 |

| Cyclohexyl C1' | 40 - 45 | 42 - 47 |

| Cyclohexyl C2',C6' | 29 - 33 | 29 - 33 |

| Cyclohexyl C3',C5' | 25 - 28 | 25 - 28 |

| Cyclohexyl C4' | 25 - 28 | 25 - 28 |

Note: These are estimated values. The upfield or downfield shift of C2 and C1' in the isomers will depend on steric compression (gamma-gauche effect).

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is indicative of the molecule's structure.[6][7]

While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed due to differences in the steric strain and stability of the precursor ions. The primary fragmentation pathways for this compound are expected to involve cleavage of the C-C bond between the two rings and α-cleavage within the pyrrolidine ring.[8]

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 153 | [C₁₀H₁₉N]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 152 | [M-H]⁺ | Loss of a hydrogen radical |

| 96 | [C₆H₁₀N]⁺ | Cleavage of the cyclohexyl group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 70 | [C₄H₈N]⁺ | α-cleavage of the pyrrolidine ring (loss of cyclohexyl) |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Note: The molecular weight of this compound (C₁₀H₁₉N) is 153.29 g/mol .

Experimental Protocols

4.1. NMR Spectroscopy Protocol

A general protocol for acquiring NMR data to distinguish diastereomers is as follows.[9][10][11][12]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR for Stereochemistry: To definitively assign the relative stereochemistry, acquire a 2D NOESY or ROESY spectrum. These experiments detect through-space correlations between protons that are close to each other (< 5 Å).[4][13] For the cis isomer, a cross-peak between the C2-H of the pyrrolidine and the proximal protons on the cyclohexyl ring would be expected, which would be absent or much weaker in the trans isomer.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the cross-peaks in the 2D spectra to establish stereochemical relationships.

4.2. Mass Spectrometry Protocol

A typical protocol for obtaining mass spectrometry data for a small molecule is outlined below.[14][15]

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Data Acquisition:

-

Direct Infusion: Introduce the sample directly into the ion source via a syringe pump to obtain a mass spectrum of the pure compound.

-

GC-MS/LC-MS: For mixture analysis or to ensure sample purity, separate the isomers using gas chromatography (GC) or liquid chromatography (LC) before introduction into the mass spectrometer.[15]

-

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu). Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy.

Visualization of Workflows and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process for stereoisomer differentiation.

References

- 1. magritek.com [magritek.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. tecan.com [tecan.com]

- 15. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Cyclohexyl-2-pyrrolidone

Disclaimer: The user request specified "2-cyclohexylpyrrolidine." However, extensive database searches yielded minimal specific information for this exact molecule. In contrast, a wealth of technical data is available for the structurally similar and commercially significant compound, N-Cyclohexyl-2-pyrrolidone (CHP) , CAS Number 6837-24-7. Given the similarity in nomenclature, it is highly probable that this was the intended compound of interest. This guide will therefore focus on the properties of N-Cyclohexyl-2-pyrrolidone.

This technical whitepaper provides a comprehensive overview of the core physical and chemical properties of N-Cyclohexyl-2-pyrrolidone (CHP). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. Data is presented in structured tables, and generalized experimental protocols for determining key properties are detailed.

Physical Properties

N-Cyclohexyl-2-pyrrolidone is a colorless to pale yellow liquid with a faint, characteristic odor.[1][2] It is a high-boiling, low-volatility polar solvent.[3] Its physical characteristics make it suitable for a variety of industrial applications, including as a solvent in the electronics and textile industries.[1][4]

Table 1: Physical Properties of N-Cyclohexyl-2-pyrrolidone

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO | [1][2][3][5][6] |

| Molecular Weight | 167.25 g/mol | [1][3][5][6][7] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Melting Point | 12 °C (54 °F; 285 K) | [1][4][5][8] |

| Boiling Point | 284 °C (543 °F; 557 K) | [1][4] |

| 154 °C at 7 mmHg | [5][8] | |

| Density | 1.007 g/cm³ at 25 °C | [4][5][8] |

| 1.026 g/cm³ at 25 °C | [1] | |

| Vapor Pressure | 0.05 mm Hg at 25 °C | [3][5][8] |

| <0.07 hPa at 20°C | [1] | |

| Flash Point | 145 °C (293 °F) | [1][4] |

| >230 °F | [5][8] | |

| Refractive Index (n²⁰/D) | 1.499 | [5][8] |

| Water Solubility | Soluble | [1][5][8] |

| Log P (octanol/water) | 2.16 | [1] |

Chemical Properties

N-Cyclohexyl-2-pyrrolidone is a cyclic amide that exhibits good thermal and chemical stability.[2] Its chemical nature is defined by the lactam ring, making it a highly polar aprotic solvent. It is capable of dissolving a wide range of organic and inorganic compounds.[2][8]

Table 2: Chemical and Safety Properties of N-Cyclohexyl-2-pyrrolidone

| Property | Value / Description | Source(s) |

| IUPAC Name | 1-Cyclohexylpyrrolidin-2-one | [4] |

| CAS Number | 6837-24-7 | [2][4][5][6] |

| pKa (Predicted) | -0.49 ± 0.20 | [5][8] |

| Reactivity | Can undergo nucleophilic substitution at the nitrogen. The carbonyl group allows for hydrogen bonding interactions. | [3] |

| Hazard Codes | Xn, T+, C | [5][8] |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Harmful) | [5][9] |

| Hazard Statements | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. | [9] |

| Primary Uses | Solvent, chemical intermediate, plasticizer, complexing agent, dispersion aid. | [1][2] |

Experimental Protocols

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] A common laboratory method involves using a Thiele tube or a similar heating apparatus.[11]

Methodology:

-

Preparation: A small amount of the liquid sample (a few mL) is placed into a small test tube or fusion tube.[10][11]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[10][11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil in a Thiele tube).[11]

-

Heating: The bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[11][12]

-

Measurement: The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

References

- 1. ashland.com [ashland.com]

- 2. CAS 6837-24-7: N-Cyclohexyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 3. smolecule.com [smolecule.com]

- 4. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-Cyclohexyl-2-pyrrolidone [webbook.nist.gov]

- 7. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Cyclohexyl-2-pyrrolidone CAS#: 6837-24-7 [m.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Methodological Guide to Determining the Thermodynamic Parameters of 2-Cyclohexylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the requisite experimental and computational methodologies for determining the fundamental thermodynamic parameters of 2-cyclohexylpyrrolidine. Due to the absence of published thermodynamic data for this specific molecule, this document serves as a comprehensive roadmap for researchers seeking to characterize its properties.

Introduction

This compound is a heterocyclic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical processes. This guide provides detailed protocols for both experimental determination and computational prediction of these key parameters.

Experimental Determination of Thermodynamic Parameters

This section details the laboratory procedures for measuring the thermodynamic properties of this compound.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation in the liquid phase (ΔHf°(l)) is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using bomb calorimetry.[1][2][3] The enthalpy of formation can then be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed into a crucible. A known length of ignition wire is attached to the electrodes of the bomb, with the wire in contact with the sample.

-

Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 30 atm.[3]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket. The temperature of the water is monitored until a steady rate of change is observed.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the temperature begins to cool.

-

Data Analysis:

-

The temperature change (ΔT) is corrected for any heat exchange with the surroundings.

-

The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[2]

-

The heat released by the combustion of the sample (qv) is calculated using the equation: q_v = -C_cal * ΔT

-

Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen.

-

The standard internal energy of combustion (ΔUc°) is calculated from qv.

-

The standard enthalpy of combustion (ΔHc°) is then calculated using the relationship: ΔH_c° = ΔU_c° + Δn_g * RT where Δng is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

-

-

Calculation of ΔHf°: The standard enthalpy of formation of this compound (C₁₀H₁₉N) is calculated from its standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)) and the balanced combustion equation: C₁₀H₁₉N(l) + 14.75 O₂(g) → 10 CO₂(g) + 9.5 H₂O(l) + 0.5 N₂(g) ΔH_f°(C₁₀H₁₉N, l) = 10 * ΔH_f°(CO₂, g) + 9.5 * ΔH_f°(H₂O, l) - ΔH_c°(C₁₀H₁₉N, l)

Data Presentation: Enthalpy of Combustion and Formation

| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |

| Mass of this compound (g) | ||||

| Initial Temperature (°C) | ||||

| Final Temperature (°C) | ||||

| Corrected Temperature Rise (ΔT) | ||||

| Heat of Combustion (qv) (kJ) | ||||

| ΔUc° (kJ/mol) | ||||

| ΔHc° (kJ/mol) | ||||

| ΔHf° (kJ/mol) |

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Heat Capacity (Cp)

The isobaric heat capacity (Cp) of liquid this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[4][5][6]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small amount of this compound (5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[4]

-

Calibration: The DSC is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Measurement: The sample and reference are subjected to a controlled temperature program, typically a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[7]

-

Data Analysis: The heat capacity of the sample is calculated from the difference in heat flow between the sample and a baseline run (with an empty pan), and by comparison with a run using a standard material with a known heat capacity (e.g., sapphire). The heat capacity is given by: C_p = (DSC_sample - DSC_baseline) / (Heating Rate) * (C_p_standard / (DSC_standard - DSC_baseline))

Data Presentation: Heat Capacity of this compound

| Temperature (K) | Heat Flow (mW) | Cp (J/mol·K) |

| T1 | ||

| T2 | ||

| T3 | ||

| ... |

Experimental Workflow: Differential Scanning Calorimetry

Caption: Workflow for Determining Heat Capacity using DSC.

Standard Molar Entropy (S°)

The absolute standard molar entropy (S°) is determined by measuring the heat capacity of this compound from as close to absolute zero (0 K) as possible up to the standard temperature of 298.15 K. This requires adiabatic calorimetry for low temperatures and DSC for higher temperatures. Any phase transitions (e.g., melting) must also be accounted for.[8][9]

Experimental Protocol: Calorimetry for Entropy Determination

-

Low-Temperature Heat Capacity: The heat capacity of solid this compound is measured using an adiabatic calorimeter from approximately 5 K to a temperature overlapping with the DSC range.

-

High-Temperature Heat Capacity: DSC is used to measure the heat capacity of the solid up to its melting point, through the melting transition, and of the liquid up to 298.15 K, as described in section 2.2.

-

Enthalpy of Fusion: The enthalpy of fusion (ΔHfus) is determined from the area of the melting peak in the DSC thermogram.

-

Entropy Calculation: The absolute entropy at 298.15 K is calculated by integrating Cp/T with respect to temperature from 0 K, and adding the entropy of fusion: S°(298.15 K) = ∫₀ᵀᵐ (C_p(s)/T) dT + ΔH_fus/T_m + ∫ᵀᵐ²⁹⁸.¹⁵ (C_p(l)/T) dT where Tm is the melting temperature. The integral from 0 K to the lowest experimental temperature is typically estimated using the Debye extrapolation (Cp ∝ T³).

Data Presentation: Entropy Calculation

| Temperature Range (K) | Method | Contribution to S° (J/mol·K) |

| 0 - Tlow | Debye Extrapolation | |

| Tlow - Tm | Adiabatic & DSC | |

| Tm | DSC | ΔSfus = ΔHfus/Tm |

| Tm - 298.15 | DSC | |

| Total S°(298.15 K) |

Experimental Workflow: Entropy Determination

Caption: Workflow for Determining Standard Molar Entropy.

Computational Determination of Thermodynamic Parameters

Computational chemistry provides a powerful alternative for estimating thermodynamic parameters, especially when experimental determination is challenging. Quantum mechanical calculations are used to determine the molecular properties from which thermodynamic data are derived using statistical mechanics.[10][11]

Computational Protocol

The following workflow outlines the steps for calculating the thermodynamic parameters of this compound using a quantum chemistry package like Gaussian.[10][12][13]

-

Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A suitable level of theory, such as B3LYP with a 6-31G(d) basis set, is a common starting point.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure. This calculation provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Thermochemical Analysis: The output of the frequency calculation is used to compute the thermodynamic properties based on statistical mechanics principles. The software calculates the contributions to enthalpy, entropy, and heat capacity from translational, rotational, vibrational, and electronic motions.[14]

Computational Workflow: Quantum Chemistry Calculations

Caption: Computational Workflow for Thermodynamic Parameters.

Standard Enthalpy of Formation (ΔHf°)

The computational determination of ΔHf° often relies on calculating the total atomization energy (TAE) of the molecule.

Protocol for Calculating ΔHf°

-

Calculate Total Energy: The total electronic energy of this compound (Emolecule) is obtained from the optimized structure.

-

Calculate Atomic Energies: The total electronic energies of the constituent atoms in their ground states (EC, EH, EN) are calculated using the same level of theory.

-

Calculate TAE: The total atomization energy at 0 K (TAE₀) is calculated as: TAE₀ = (10 * E_C + 19 * E_H + 1 * E_N) - E_molecule

-

Calculate ΔHf°(0 K): The enthalpy of formation at 0 K is calculated using the experimental enthalpies of formation of the gaseous atoms at 0 K: ΔH_f°(molecule, 0 K) = (10 * ΔH_f°(C, 0 K) + 19 * ΔH_f°(H, 0 K) + 1 * ΔH_f°(N, 0 K)) - TAE₀

-

Correct to 298.15 K: The enthalpy of formation at 298.15 K is obtained by correcting for the change in enthalpy from 0 K to 298.15 K, which is provided by the thermochemical analysis from the frequency calculation.

Data Presentation: Calculated Enthalpy of Formation

| Parameter | Value (Hartree) |

| E(C₁₀H₁₉N) | |

| E(C) | |

| E(H) | |

| E(N) | |

| Parameter | Value (kJ/mol) |

| TAE₀ | |

| ΔHf°(0 K) | |

| Thermal Correction to Enthalpy | |

| ΔHf°(298.15 K) |

Heat Capacity (Cp) and Standard Molar Entropy (S°)

Cp and S° are direct outputs of the thermochemical analysis from the frequency calculation. The software calculates these values by summing the contributions from different molecular motions.

Data Presentation: Calculated Cp and S°

| Contribution | Heat Capacity Cv (J/mol·K) | Entropy S° (J/mol·K) |

| Translational | ||

| Rotational | ||

| Vibrational | ||

| Electronic | ||

| Total |

Note: The calculated heat capacity is at constant volume (Cv). For an ideal gas, Cp = Cv + R.

Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation (ΔGf°) is not typically measured directly but is calculated from the standard enthalpy of formation (ΔHf°) and the standard absolute entropy (S°) using the following equation:

ΔG_f° = ΔH_f° - T * (S°_molecule - ΣS°_elements)

where T is the standard temperature (298.15 K), S°molecule is the standard absolute entropy of this compound, and ΣS°elements is the sum of the standard absolute entropies of the constituent elements in their standard states (graphite for carbon, H₂(g) for hydrogen, and N₂(g) for nitrogen).

Data Presentation: Gibbs Free Energy of Formation

| Parameter | Value (kJ/mol or J/mol·K) |

| ΔHf° (from experiment or calculation) | |

| S°(C₁₀H₁₉N) (from experiment or calculation) | |

| S°(C, graphite) | 5.74 |

| S°(H₂, g) | 130.68 |

| S°(N₂, g) | 191.61 |

| ΔSf° = S°molecule - (10S°C + 9.5S°H₂ + 0.5*S°N₂) | |

| ΔGf° at 298.15 K |

Conclusion

This guide provides a comprehensive framework for the determination of the key thermodynamic parameters of this compound. By following the detailed experimental and computational protocols outlined, researchers can obtain the necessary data to understand and predict the chemical behavior of this compound. The experimental methods, while resource-intensive, provide direct measurements of these properties. Computational methods offer a valuable and efficient alternative for prediction and can be used to complement and validate experimental results. The combination of both approaches will yield a robust and reliable thermodynamic characterization of this compound, facilitating its application in drug development and other scientific fields.

References

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. ivypanda.com [ivypanda.com]

- 3. nsuworks.nova.edu [nsuworks.nova.edu]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Entropy Changes and the Third Law of Thermodynamics [saylordotorg.github.io]

- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 11. youtube.com [youtube.com]

- 12. gaussian.com [gaussian.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to 1-Cyclohexyl-2-pyrrolidone

A Note on Nomenclature: The query specified "2-cyclohexylpyrrolidine." However, an extensive search of chemical databases and scientific literature reveals a scarcity of information for a compound with this name. It is highly probable that the intended compound was 1-cyclohexyl-2-pyrrolidone , also known as N-cyclohexyl-2-pyrrolidone (CHP). This guide will focus on this well-documented compound.

IUPAC Name: 1-cyclohexylpyrrolidin-2-one[1][2] CAS Number: 6837-24-7[1][2][3][4]

This technical guide provides a comprehensive overview of 1-cyclohexyl-2-pyrrolidone, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, applications, and toxicological data, presenting quantitative information in structured tables and outlining experimental methodologies where available.

Physicochemical Properties

1-Cyclohexyl-2-pyrrolidone is a colorless to pale yellow liquid with a faint, characteristic odor.[3] It is a high-boiling, low-volatility solvent with good thermal stability.[2] Its miscibility with water and a wide range of organic solvents makes it a versatile compound in various industrial and research applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO | [1][2][3] |

| Molecular Weight | 167.25 g/mol | [1][2][3] |

| Density | 1.026 g/cm³ at 25°C | [3] |

| Melting Point | 12 °C | [3][5] |

| Boiling Point | 284 °C | [3][5] |

| Flash Point | 145 °C | [3][5] |

| Vapor Pressure | <0.07 hPa at 20°C | [3] |

| Water Solubility | Soluble | [3][4] |

| log Kow (Octanol-Water Partition Coefficient) | 2.16 | [3] |

Synthesis of 1-Cyclohexyl-2-pyrrolidone

Several synthetic routes to 1-cyclohexyl-2-pyrrolidone have been reported. A common laboratory-scale synthesis involves the reductive amination of cyclohexanone with pyrrolidine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on a described synthesis of 1-cyclohexylpyrrolidine, which can be adapted for the synthesis of 1-cyclohexyl-2-pyrrolidone by using 2-pyrrolidone as a starting material.

Materials:

-

2-pyrrolidone

-

Cyclohexanone

-

Dry cyclohexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

3-neck reaction flask

-

Mechanical stirrer

-

Heating mantle

-

Reflux condenser

Procedure:

-

Set up a 3-neck reaction flask equipped with a mechanical stirrer, a heating mantle, and a reflux condenser.

-

In the reaction flask, combine a 2-molar equivalent of 2-pyrrolidone with a 1-molar equivalent of cyclohexanone in dry cyclohexane to create a 1M solution with respect to cyclohexanone.

-

To this mixture, add a 2-molar equivalent of anhydrous magnesium sulfate, which acts as a dehydrating agent.

-

The resulting mixture is heated to reflux and maintained for an extended period (e.g., 94 hours, as described for a similar reaction).[6]

-

The progress of the reaction should be monitored using an appropriate analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid magnesium sulfate is removed by filtration.

-

The solvent (cyclohexane) is removed from the filtrate under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Synthesis Workflow

Applications in Research and Development

1-Cyclohexyl-2-pyrrolidone is primarily utilized as a versatile solvent and chemical intermediate. Its applications are relevant to various aspects of research and drug development.

-

Pharmaceutical Formulations: Due to its broad solvency, it has potential as a solvent or co-solvent in drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[7]

-

Chemical Synthesis: It serves as a reaction medium and a building block in the synthesis of more complex molecules.[7]

-

Polymer Chemistry: Its ability to dissolve a wide range of polymers makes it useful in polymer research and processing.

-

Electronics Industry: It is used as a photoresist stripper and in cleaning applications for manufacturing electronic components.[5][7]

-

Textiles: It acts as a dye carrier in the textile industry.[5]

Logical Workflow for Solvent Selection in Pharmaceutical Formulations

Toxicological Profile

The toxicological data for 1-cyclohexyl-2-pyrrolidone indicates moderate acute toxicity and potential for skin and eye irritation.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 370 mg/kg | |

| LD₅₀ | Rabbit | Oral | 657 mg/kg | |

| LD₅₀ | Rabbit | Dermal | 1600 mg/kg | |

| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | 120 ppm/1hr | [1][8] |

| Skin Irritation | Rabbit | Dermal | Severe | |

| Eye Irritation | Rabbit | Ocular | Severe |

Experimental Protocols for Toxicological Studies

General Protocol for Acute Oral Toxicity (Following OECD Guideline 401, now superseded, but historically relevant): [9]

-

Animal Selection: Healthy, young adult rodents of a single strain are used.[9] For a given test, animals are of the same sex.[9]

-

Housing and Environment: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity of 30-70%.[9]

-

Fasting: Animals are fasted overnight (for rats) before administration of the test substance.[9]

-

Dose Administration: The test substance is administered in a single dose by gavage.[9] The volume administered is typically limited (e.g., not exceeding 1 ml/100 g body weight for rodents).[9]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period (typically 14 days).

-

Data Analysis: The LD₅₀ value is calculated statistically from the mortality data at different dose levels.[9]

Signaling Pathways and Mechanism of Action